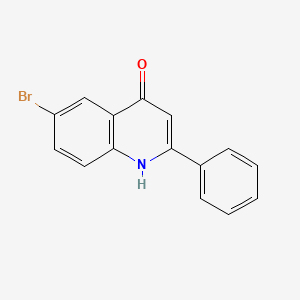

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one

Description

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one (CAS: 20364-59-4) is a halogenated 1,4-dihydroquinolin-4-one derivative characterized by a bromine atom at position 6 and a phenyl group at position 2 of the quinoline scaffold. This compound belongs to a class of molecules with demonstrated pharmacological relevance, including antibacterial, anti-inflammatory, and enzyme-inhibitory activities . The 1,4-dihydroquinolin-4-one core is structurally versatile, allowing regioselective modifications that influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

6-bromo-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUYMVFNCPTYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549561 | |

| Record name | 6-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20364-59-4 | |

| Record name | 6-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert it into 1,4-dihydroquinoline derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 1,4-Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The biological and chemical properties of 1,4-dihydroquinolin-4-one derivatives are highly sensitive to substituent placement and identity. Key comparisons include:

Halogen Substitution Patterns

- 6-Bromo vs. In contrast, 8-bromo-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 1019016-29-5) exhibits distinct reactivity due to the proximity of halogens at positions 6 and 8, which may sterically hinder nucleophilic substitution .

- Bromine vs. However, bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic binding pockets .

Aryl vs. Alkyl Substituents at Position 2

Antibacterial Activity

- Target Compound: Limited direct data exist for the target compound, but structurally related 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivatives (e.g., APDQ230122) exhibit potent anti-pneumococcal activity with MIC90 values as low as 0.009 μM against Streptococcus pneumoniae .

- Analogues with Varied Substituents: 6-Bromo-2-ethyl: No explicit antibacterial data reported, but alkyl chains may reduce solubility, limiting bioavailability . 8-Bromo-6-fluoro: Unstudied for antibacterial effects, though fluorination often enhances metabolic stability .

Enzyme Inhibition

- Phosphoserine Phosphatase (SerB653) Inhibition: APDQ derivatives with 2-phenylamino groups inhibit SerB653 in Porphyromonas gingivalis, a virulence factor.

- μ-Calpain Inhibition : APDQ compounds also inhibit μ-calpain, a protease involved in neurodegeneration. Bromine’s electron-withdrawing effects may enhance interactions with catalytic cysteine residues .

Biological Activity

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one is a chemical compound categorized under quinoline derivatives, known for their diverse biological and pharmacological activities. Its molecular formula is C15H10BrNO, with a molecular weight of 300.15 g/mol. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with notable antifungal activity against Aspergillus flavus. The half-maximal inhibitory concentration (IC50) values for these activities suggest that the compound could be developed into a potent antimicrobial agent.

| Organism | Activity Type | IC50 (µg/mL) |

|---|---|---|

| Aspergillus flavus | Antifungal | 1.05 |

| Staphylococcus aureus | Antibacterial | Not specified |

The mechanism of action for 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one involves the inhibition of key enzymes such as DNA gyrase and topoisomerase. These enzymes are crucial for DNA replication and cell division, which explains the compound's potential as an antimicrobial and anticancer agent. By disrupting these processes, the compound can effectively halt the proliferation of pathogenic microorganisms and cancer cells.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies involving various cancer cell lines, including promyelocytic leukemia HL-60 and breast cancer adenocarcinoma MCF-7, have indicated that 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one can induce apoptosis and inhibit cell proliferation. The cytotoxic effects were evaluated using the MTT assay, revealing low micromolar activity against these cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | <0.3 | Induces apoptosis |

| MCF-7 | Not specified | Inhibits cell proliferation |

Structure-Activity Relationship (SAR)

The structure of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one allows for various modifications that can enhance or alter its biological activity. The presence of electron-withdrawing groups like bromine has been linked to increased potency against microbial and cancerous cells. Research has shown that modifications at specific positions on the quinoline ring can significantly impact the compound's efficacy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that variations in substituents lead to different biological activities:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 2-Phenylquinoline | No bromine | Lower reactivity |

| 6-Chloro-2-phenyl-1,4-dihydroquinolin-4-one | Chlorine instead of bromine | Different activity profile |

| 2-Phenyl-1,4-dihydroquinolin-4-one | Lacks halogen | Reduced antimicrobial properties |

Study on Antimicrobial Efficacy

A recent study focused on synthesizing novel quinolone analogs revealed that brominated derivatives like 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one exhibited superior antifungal activity compared to non-brominated counterparts. This study highlighted the importance of halogen substitution in enhancing biological efficacy.

Study on Anticancer Properties

Another investigation assessed the anticancer potential of various quinoline derivatives, including 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one. The results indicated that this compound significantly inhibited cell growth in HL-60 cells through mechanisms involving DNA damage and apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.